molecular formula C20H16F3N5OS B2849967 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 852143-00-1

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2849967
CAS No.: 852143-00-1
M. Wt: 431.44
InChI Key: PNOVBNVTDOWKAV-UHFFFAOYSA-N
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Description

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide features a 1,2,4-triazole core substituted with a methyl group at position 4, a thioether-linked indol-3-yl moiety at position 5, and an acetamide group connected to a 2-(trifluoromethyl)phenyl ring. Its synthesis likely involves alkylation of 4-methyl-4H-1,2,4-triazole-3-thiol derivatives with indol-3-yl-containing intermediates, followed by coupling with 2-(trifluoromethyl)phenylacetamide via EDC/HOBt-mediated reactions, as seen in analogous syntheses .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5OS/c1-28-18(13-10-24-15-8-4-2-6-12(13)15)26-27-19(28)30-11-17(29)25-16-9-5-3-7-14(16)20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOVBNVTDOWKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring, followed by the construction of the triazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole or triazole rings .

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The indole and triazole rings can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Substituents on the triazole (e.g., indol-3-yl, methoxybenzyl) significantly influence solubility and reactivity .
  • The trifluoromethylphenyl group enhances metabolic stability compared to non-fluorinated aryl groups .

Key Observations :

  • Indole-containing analogues (e.g., target compound) may exhibit enhanced biological activity due to π-π stacking interactions with target proteins .

Physicochemical and Spectroscopic Properties

Table 3: Physicochemical Data of Selected Analogues
Compound Name Melting Point (°C) ¹H NMR (δ, ppm) Reference
2-((5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide (8a) 168–170 7.04 (t, H-5’), 6.95 (t, H-6’), 4.16 (br.s, NHNH2), 3.43 (s, CH2)
Propyl 2-((5-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetimidate 112–114 1.25 (t, CH3), 2.85 (q, CH2), 4.10 (s, SCH2)
2-((5-Benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(2,4-difluorophenyl)acetamide 145–147 7.45–7.30 (m, aryl-H), 3.95 (s, CH2), 2.35 (s, CH3)

Key Observations :

  • Indole-containing compounds often exhibit broad singlet peaks at δ 10–12 ppm due to NH protons .
  • Methyl groups on the triazole ring result in sharp singlets near δ 2.3–2.5 ppm .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including cyclization of triazole rings and thioether bond formation. Optimal conditions (e.g., temperature: 80–100°C, solvent: ethanol/DMF) and purification via recrystallization or column chromatography are critical. Reaction progress is monitored using TLC, and final purity is confirmed by HPLC (>95%) and NMR spectroscopy .

Q. How can spectroscopic methods confirm the compound’s structure?

  • 1H/13C NMR : Identifies indole NH (~10–12 ppm), trifluoromethyl group (δ ~120–125 ppm in 13C), and triazole protons (δ ~7.5–8.5 ppm).
  • IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and S–C bond (~650–700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight .

Q. What are the primary biological targets of this compound?

Preliminary studies suggest interactions with fungal CYP51 enzymes (antifungal activity) and human kinase pathways (anticancer potential). Docking simulations predict strong binding affinity (ΔG < −8 kcal/mol) due to the trifluoromethyl group’s hydrophobic interactions .

Advanced Research Questions

Q. How can substituent variations (e.g., indole vs. phenyl groups) alter bioactivity?

A comparative study of analogs shows:

SubstituentActivity (IC50)Key Interaction
Indole + CF32.1 µM (Antifungal)CYP51 binding
Phenyl + OMe>10 µMReduced hydrophobicity
Thiophene + Cl5.8 µM (Anticancer)Kinase inhibition

The indole moiety enhances membrane permeability, while the trifluoromethyl group improves target affinity .

Q. How should contradictory data on cytotoxicity be resolved?

Discrepancies in cytotoxicity (e.g., IC50 ranging from 1.5–15 µM) may arise from assay conditions (e.g., serum concentration, cell line variability). Standardize protocols using:

  • MTT/PrestoBlue assays with 48–72 hr exposure.
  • Apoptosis markers (caspase-3/7 activation) to differentiate mechanisms.
  • Metabolic profiling (LC-MS) to rule out off-target effects .

Q. What strategies optimize bioavailability for in vivo studies?

  • Prodrug modification : Esterify the acetamide group to enhance solubility.
  • Nanoparticle encapsulation : Use PLGA polymers (size: 100–200 nm) for sustained release.
  • Pharmacokinetic profiling : Monitor Cmax (1–2 hr) and t1/2 (4–6 hr) in rodent models .

Q. How do computational methods (e.g., DFT) predict nonlinear optical (NLO) properties?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Hyperpolarizability (β) : >50 × 10⁻³⁰ esu, indicating strong NLO response.
  • HOMO-LUMO gap : <3.5 eV, suggesting charge-transfer efficiency. Experimental validation via Kurtz-Perry powder technique aligns with computational data .

Methodological Challenges

Q. What are the limitations of current synthetic routes?

  • Low yields (~30–40%) in triazole cyclization due to side reactions.
  • Solution : Optimize stoichiometry (1:1.2 ratio of hydrazine to carbonyl precursors) and use microwave-assisted synthesis (20–30% yield improvement) .

Q. How to address stability issues during storage?

  • Degradation pathways : Hydrolysis of the thioether bond in aqueous buffers (pH < 5 or >9).
  • Mitigation : Store lyophilized at −20°C in amber vials with desiccants. Stability >12 months confirmed by accelerated aging tests (40°C/75% RH) .

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